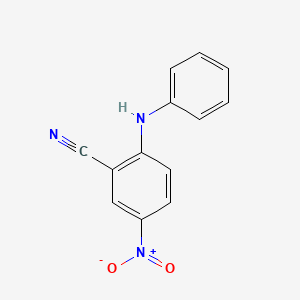

2-Anilino-5-nitrobenzonitrile

Overview

Description

2-Anilino-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H9N3O2 and a molecular weight of 239.24 . It is used for proteomics research .

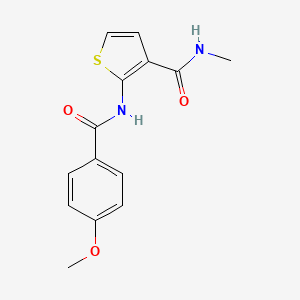

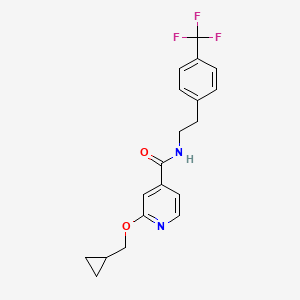

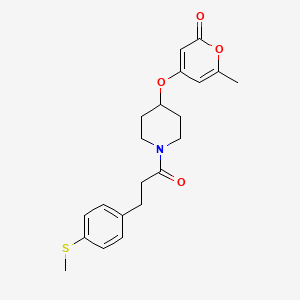

Molecular Structure Analysis

The molecular structure of 2-Anilino-5-nitrobenzonitrile is represented by the SMILES notation: C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])C#N .Scientific Research Applications

Anticancer Agent Development

2-Anilino-5-nitrobenzonitrile: has been investigated for its potential as a building block in the synthesis of triazolopyrimidines, which are compounds that inhibit tubulin polymerization . This mechanism is crucial in cancer therapy as it disrupts the mitotic process, leading to apoptosis in cancer cells. The compound’s role in the development of novel anticancer agents is significant due to its structural properties that allow for the creation of derivatives with potent antiproliferative activities.

Proteomics Research

In proteomics, 2-Anilino-5-nitrobenzonitrile is utilized for its reactivity in chemical synthesis, particularly in creating peptides and proteins for study . Its nitro group can be selectively reduced or participate in nucleophilic substitution reactions, making it a versatile reagent in the synthesis of complex biomolecules.

Safety and Hazards

Future Directions

Future research could focus on the potential antitumor agents that can be synthesized from 2-Anilino-5-nitrobenzonitrile. For instance, a new series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position has been synthesized, and some of these compounds have shown significant activity against HeLa, A549, and HT-29 cancer cells .

Mechanism of Action

Target of Action

The primary target of 2-Anilino-5-nitrobenzonitrile is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. It is overexpressed in various types of tumors, making it an attractive target for cancer therapies .

Mode of Action

2-Anilino-5-nitrobenzonitrile inhibits the phosphorylation of EGFR tyrosine kinase . This inhibition is achieved through competitive binding at the ATP site, which prevents the receptor from activating and sending growth signals within the cell .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase phosphorylation by 2-Anilino-5-nitrobenzonitrile affects the downstream EGFR signaling pathway . This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting this pathway, the compound can potentially halt the growth and division of cancer cells .

Result of Action

The molecular and cellular effects of 2-Anilino-5-nitrobenzonitrile’s action primarily involve the inhibition of cell growth and division. By blocking the activation of EGFR, the compound can potentially stop the proliferation of cancer cells .

properties

IUPAC Name |

2-anilino-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLOSFZRBXOZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilino-5-nitrobenzonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)

amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)